molecular formula C21H23ClN2O3S B4022816 N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B4022816
M. Wt: 418.9 g/mol
InChI Key: QJLPNUKLNVJJCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like N1-bicyclo[2.2.1]hept-2-yl-N2-[(4-chlorophenyl)sulfonyl]-N2-phenylglycinamide typically involves multi-step chemical reactions, including the formation of the bicyclic structure, introduction of the sulfonyl group, and coupling of the phenylglycinamide moiety. These processes can involve techniques such as Smiles rearrangement, as seen in the synthesis of azaphenothiazines, which discusses the rearrangement of phenyl azinyl and diazinyl sulfides during the synthesis of bioactive heterocycles (Pluta, Morak-Młodawska, & Jeleń, 2020).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to the provided chemical structure involve complex reactions and derivations. For instance, research by Kasyan et al. (1997) highlights the synthesis and structural elucidation of N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines, leading to the formation of azabrendanes through intramolecular cyclizations. This work underlines the importance of structural and spectral analysis in understanding the behavior and potential applications of such compounds in scientific research (Kasyan et al., 1997).

Chemical Reactivity and Transformations

Studies on the chemical reactivity and transformations of related sulfonamides demonstrate diverse reactions leading to novel structures. For example, Vasin et al. (2008, 2010) explored the nitrochlorination and hydromethoxylation of tricyclo[4.1.0.02,7]heptane derivatives, unveiling the complexities of chemical reactivity and the formation of various diastereoisomers, which could have implications for developing new chemical entities with specific properties (Vasin et al., 2008); (Vasin et al., 2010).

Molecular Interactions and Catalysis

The interaction of sulfonamides with various reagents reveals significant insights into molecular interactions and potential catalytic activities. Research by Ito et al. (1979) on the zinc oxide-induced dehydrochloro-cycloaddition presents a unique perspective on how certain reagents can influence the formation of cyclic structures, potentially offering novel pathways for catalysis and synthetic applications (Ito et al., 1979).

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(4-chlorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c22-17-8-10-19(11-9-17)28(26,27)24(18-4-2-1-3-5-18)14-21(25)23-20-13-15-6-7-16(20)12-15/h1-5,8-11,15-16,20H,6-7,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLPNUKLNVJJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide

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